molecular formula C16H21ClINO3 B8160232 tert-Butyl 3-((2-chloro-5-iodophenoxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((2-chloro-5-iodophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8160232
M. Wt: 437.70 g/mol
InChI Key: YFVNVQGLFXCSPU-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-chloro-5-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a phenoxy group bearing chlorine and iodine atoms

Properties

IUPAC Name

tert-butyl 3-[(2-chloro-5-iodophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClINO3/c1-16(2,3)22-15(20)19-7-6-11(9-19)10-21-14-8-12(18)4-5-13(14)17/h4-5,8,11H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVNVQGLFXCSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-chloro-5-iodophenoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl ester group. The phenoxy group is then attached, and finally, the chlorine and iodine atoms are introduced through halogenation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-chloro-5-iodophenoxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like Dess-Martin periodinane for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-((2-chloro-5-iodophenoxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloro-5-iodophenoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with biological receptors, while the halogen atoms may enhance binding affinity and specificity. The pyrrolidine ring provides structural stability and can influence the compound’s overall reactivity and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((2-chloro-5-bromophenoxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((2-chloro-5-fluorophenoxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((2-chloro-5-methylphenoxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-((2-chloro-5-iodophenoxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both chlorine and iodine atoms on the phenoxy group.

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